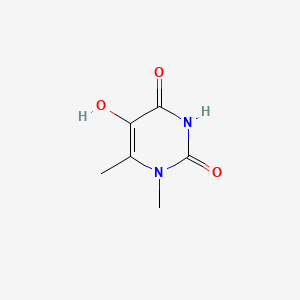

5-Hydroxy-1,6-dimethyluracil

Descripción

Contextualization within Pyrimidine (B1678525) and Uracil (B121893) Derivative Chemistry

5-Hydroxy-1,6-dimethyluracil is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms and are fundamental components of nucleic acids, the building blocks of life. researchgate.netrroij.com Uracil is one of the four nucleobases in ribonucleic acid (RNA), and its derivatives are a significant focus of research in medicinal chemistry. researchgate.netrroij.com The structure of 5-Hydroxy-1,6-dimethyluracil is characterized by a uracil core with a hydroxyl group at the 5-position and methyl groups at the 1- and 6-positions.

The pyrimidine ring system is found in a variety of natural and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The study of pyrimidine derivatives is crucial for drug discovery and development due to their integral role in biological processes. rroij.com Modifications to the pyrimidine structure, such as the addition of functional groups like hydroxyl and methyl groups, can significantly alter the compound's chemical and biological properties. researchgate.net

Significance of Hydroxylated and Methylated Uracil Analogues in Academic Research

The introduction of hydroxyl and methyl groups to the uracil scaffold is of considerable interest in academic research. Hydroxylation, particularly at the 5-position, can influence the electronic properties of the uracil ring and its potential for hydrogen bonding, which can affect its interaction with biological targets. researchgate.net Methylation at the nitrogen (N1) and carbon (C6) positions can impact the molecule's solubility, stability, and steric profile, further modulating its biological activity.

Research has shown that substituted uracil derivatives, including those with hydroxyl and methyl groups, are promising scaffolds for developing new therapeutic agents. mdpi.com For instance, 5-substituted pyrimidine analogues have been extensively investigated as anticancer and antiviral drugs. nih.govresearchgate.net The specific placement of these functional groups is critical, as even minor structural changes can lead to significant differences in biological effects. The study of compounds like 5-Hydroxy-1,6-dimethyluracil helps researchers understand the structure-activity relationships of these derivatives, guiding the design of more potent and selective drugs.

Overview of Current Research Landscape Pertaining to Uracil Derivatives

The current research landscape for uracil derivatives is vibrant and expansive, with a significant number of publications dedicated to their synthesis and biological evaluation. researchgate.netghalib.edu.af A bibliometric analysis of pyrimidine derivatives as antimicrobial agents from 2015 to 2023 identified a substantial body of work, highlighting the ongoing importance of this class of compounds. ghalib.edu.af The research primarily focuses on modifying the uracil ring at various positions (N-1, N-3, C-5, and C-6) to generate novel analogues with enhanced pharmacological properties. researchgate.netmdpi.com

Recent studies have explored the potential of uracil derivatives as anticancer, antiviral, and antimicrobial agents. mdpi.comnih.gov For example, some 5-substituted uracil derivatives have shown promising cytotoxic activity against various cancer cell lines. mdpi.com The development of new synthetic methods to create diverse uracil analogues remains a key area of investigation, enabling the exploration of a wider chemical space. mdpi.combeilstein-journals.org

Scope and Research Objectives for 5-Hydroxy-1,6-dimethyluracil Studies

The primary research objectives for studies involving 5-Hydroxy-1,6-dimethyluracil center on understanding its fundamental chemical properties, developing efficient synthetic routes, and exploring its potential applications. Key areas of investigation include:

Synthesis and Characterization: Developing and optimizing synthetic methods for the preparation of 5-Hydroxy-1,6-dimethyluracil and its analogues. researchgate.net This includes the alkylation of precursor molecules like 5-hydroxy-6-methyluracil. researchgate.netresearchgate.net Detailed characterization using spectroscopic techniques such as NMR (¹Н, ¹³С, ¹⁵N) is crucial to confirm the structure of the synthesized compounds. researchgate.netresearchgate.net

Chemical Properties: Investigating the physicochemical properties of 5-Hydroxy-1,6-dimethyluracil, such as its acid-base properties and dissociation constants in aqueous solutions. researchgate.net Understanding these properties is essential for predicting its behavior in biological systems.

Biological Evaluation: While this article does not delve into specific biological activities, a primary long-term goal for research on such compounds is to assess their potential as therapeutic agents. This would involve screening for various biological activities, such as anticancer or antiviral effects.

Table 1: Chemical and Physical Properties of 5-Hydroxy-1,6-dimethyluracil

| Property | Value |

| Molecular Formula | C6H8N2O3 |

| Monoisotopic Mass | 156.0535 Da |

| Predicted XlogP | -0.6 |

| IUPAC Name | 5-hydroxy-1,6-dimethylpyrimidine-2,4-dione |

| InChI | InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11) |

| InChIKey | FWSJXUFXMIGDAQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=O)N1C)O |

Data sourced from PubChem. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 157.06078 | 127.3 |

| [M+Na]+ | 179.04272 | 139.4 |

| [M-H]- | 155.04622 | 127.1 |

| [M+NH4]+ | 174.08732 | 145.2 |

| [M+K]+ | 195.01666 | 136.4 |

| [M+H-H2O]+ | 139.05076 | 121.6 |

| [M+HCOO]- | 201.05170 | 148.2 |

| [M+CH3COO]- | 215.06735 | 171.9 |

| [M+Na-2H]- | 177.02817 | 133.2 |

| [M]+ | 156.05295 | 127.9 |

| [M]- | 156.05405 | 127.9 |

Predicted using CCSbase. uni.lu

Structure

3D Structure

Propiedades

Número CAS |

159211-24-2 |

|---|---|

Fórmula molecular |

C6H8N2O3 |

Peso molecular |

156.14 g/mol |

Nombre IUPAC |

5-hydroxy-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11) |

Clave InChI |

FWSJXUFXMIGDAQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=O)N1C)O |

Origen del producto |

United States |

Synthesis Methodologies and Chemical Transformations

Direct Synthetic Routes to 5-Hydroxy-1,6-dimethyluracil

Direct synthesis of 5-Hydroxy-1,6-dimethyluracil is typically achieved through the N-alkylation of a suitable precursor, most notably 5-hydroxy-6-methyluracil. One documented method involves the dehydration of a dihydroxy precursor, 5,6-dihydro-5,6-dihydroxy-6-methyluracil, in an acidic medium to quantitatively yield 5-hydroxy-6-methyluracil. researchgate.net This precursor can then be methylated.

Another approach involves the alkylation of 5-hydroxy-6-methyluracil using reagents like dimethylsulfate in an aqueous-alkaline solution. researchgate.netrcsi.science This reaction, however, often leads to a mixture of products, including O-methylated and other N-methylated derivatives, making the direct isolation of pure 5-Hydroxy-1,6-dimethyluracil challenging without careful control of reaction conditions and subsequent purification.

Chemo- and Regioselectivity in Synthetic Pathways of Uracil (B121893) Derivatives

Achieving chemo- and regioselectivity is a central challenge in the synthesis of specifically substituted uracils like 5-Hydroxy-1,6-dimethyluracil. The uracil ring has multiple potential reaction sites: the N1 and N3 positions for alkylation, the C5 and C6 positions of the double bond for addition or substitution, and the C4 carbonyl group.

In alkylation reactions of 5-hydroxy-6-methyluracil, a mixture of N1, N3, and O5-alkylated products is often obtained, demonstrating the difficulty in controlling regioselectivity. researchgate.net The development of selective functionalization methods is therefore crucial. Novel routes using bromine/magnesium exchange reactions on di-halogenated dimethoxypyrimidines have been developed to achieve chemo- and regioselective functionalization at the C4 and C5 positions. acs.orgacs.orgnih.govresearchgate.net These methods allow for the controlled introduction of various functional groups.

Strategies for divergent synthesis are also important, allowing access to a variety of substituted uracils from a common starting material. nih.gov The choice of reagents, reaction conditions, and protecting groups all play a critical role in directing the outcome of a reaction towards the desired isomer. mdpi.comsemanticscholar.orgnih.gov For example, reactions at the 5,6-double bond can be influenced by the nature of the carbanion source used, leading to substitution at either the C5 or C6 position. semanticscholar.org

Purification and Isolation Techniques for Synthetic Uracil Compounds

The purification and isolation of synthetic uracil compounds, including derivatives like 5-Hydroxy-1,6-dimethyluracil, are critical steps that determine the final purity and yield of the target molecule. The inherent chemical properties of the uracil skeleton, such as the presence of multiple active sites and high polarity, often lead to the formation of byproducts with similar characteristics to the desired compound. google.com This complicates the post-reaction work-up. Furthermore, many uracil derivatives exhibit poor solubility in common organic solvents, necessitating specialized purification strategies. google.com The choice of method is typically dictated by the scale of the reaction, the nature of the impurities, and the required purity of the final product. Key techniques employed include recrystallization and various forms of chromatography.

Recrystallization

Recrystallization is a widely used and cost-effective method for purifying solid uracil compounds, particularly for large-scale industrial production where techniques like column chromatography become prohibitively expensive. google.com The success of this technique relies on the differential solubility of the uracil compound and its impurities in a selected solvent system at varying temperatures.

A patented, optimized recrystallization process for uracil compounds involves several key stages:

Thermal Dissolution : The crude product is dissolved in a hot polar aprotic solvent at temperatures ranging from 80-120 °C. google.com

Hot Filtration : Any insoluble materials are filtered off from the hot solution. google.com

Gradient Cooling : The filtrate undergoes a two-step cooling process to induce crystallization. It is first cooled to a temperature between 20-60 °C and subsequently to a much lower temperature, between -80 to 0 °C, to maximize the precipitation of the solid. google.com

Pulping : The isolated solid is then pulped using acetone (B3395972). This step serves to refine the particle size and dissolve remaining pigment impurities, yielding a high-purity uracil compound. google.com

Other research findings show that recrystallization from different solvents is effective for various uracil derivatives. For instance, ethanol (B145695) is a common solvent for recrystallizing 6-substituted uracils. jppres.com In other syntheses, compounds were recrystallized from mixtures like DMF/EtOH or from water. nih.govgoogle.com

Chromatographic Methods

Chromatography is an indispensable tool for the purification of uracil derivatives, offering high resolution and the ability to separate closely related compounds.

Column Chromatography : Conventional column chromatography using silica (B1680970) gel is a standard procedure for purifying small-batch reactions of uracil compounds. google.commdpi.com The selection of the eluent system is crucial; common systems include mixtures of dichloromethane (B109758) and methanol. amazonaws.com For instance, the purification of 5-(α-Benzoyl)benzyl-1,3-dimethyluracil was achieved using a benzene–EtOAc mixture as the eluant on a silica gel column. mdpi.com

Reversed-Phase Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are powerful techniques for separating uracil analogues. biotage.comresearchgate.net These methods typically utilize a nonpolar stationary phase, such as C18 (octadecyl silica), and a polar mobile phase. nih.gov The separation of polar compounds like uracil can be challenging due to poor retention. biotage.com To overcome this, the mobile phase can be modified. Adding buffers, such as ammonium (B1175870) acetate, increases the ionic strength of the mobile phase, which can improve the retention and peak shape of uracil and its derivatives. biotage.com For nucleotides, which are significantly more polar, ion-pairing agents like tetrabutylammonium (B224687) phosphate (B84403) can be added to the eluent. This agent is believed to adsorb onto the stationary phase, retaining the nucleotides as ion pairs and dramatically increasing their retention times. nih.gov

Specialized Chromatographic Techniques :

Solvophobic Adsorption Chromatography : This technique has been successfully used to separate a wide range of alkyl derivatives of uracil on a Spheron P-300 column, where retention is dependent on the size of the non-polar part of the molecule. nih.gov

Cation-Exchange Chromatography : This method is particularly useful for fractionating complex mixtures. It can effectively separate uracil and thymine (B56734) from a host of other nitrogen-containing compounds, such as amino acids, which simplifies subsequent purification steps by HPLC. acs.org

The following tables provide a summary of the discussed purification techniques and specific examples from research literature.

Table 1: Summary of Purification Techniques for Uracil Compounds

| Purification Technique | Principle | Application for Uracil Compounds | Key Findings/Examples |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Large-scale and industrial purification of crude uracil products. google.com | An optimized process uses a polar aprotic solvent with gradient cooling and an acetone pulp wash to achieve high purity. google.com Solvents like ethanol, water, and DMF/EtOH are also common. jppres.comnih.govgoogle.com |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel). | Small-scale laboratory purification of synthetic uracil derivatives. google.commdpi.com | Effective for separating reaction mixtures using solvent systems like dichloromethane/methanol or benzene/ethyl acetate. mdpi.comamazonaws.com |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | High-resolution separation and purity analysis of uracil analogues, nucleosides, and nucleotides. jppres.comnih.gov | Mobile phase modifiers like buffers or ion-pairing agents (tetrabutylammonium phosphate) can significantly improve retention and separation of polar uracils and nucleotides. biotage.comnih.gov |

| Cation-Exchange Chromatography | Separation based on reversible adsorption to a charged stationary phase. | Pre-purification step to remove other nitrogenous compounds from uracil and thymine in complex samples. acs.org | Simplifies subsequent HPLC purification by isolating pyrimidine (B1678525) bases. acs.org |

| Solvophobic Adsorption Chromatography | Separation based on the "solvophobic" (hydrophobic) interactions between the solute and a non-polar stationary phase. | Separation of various alkyl derivatives of uracil. nih.gov | Retention on a Spheron P-300 column depends on the size of the molecule's non-polar region. nih.gov |

Table 2: Examples of Purified Uracil Derivatives

| Compound Name | Purification Method(s) | Source |

|---|---|---|

| Uracil | Recrystallization from water. google.com | google.com |

| 4-amino-uracil | Centrifugal separation after treatment with acetone. google.com | google.com |

| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | Recrystallization. rsc.org | rsc.org |

| 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | Filtration and washing with water. rsc.org | rsc.org |

| 5-Bromo-3-p-methoxybenzyluridine | Recrystallization from methanol. mdpi.com | mdpi.com |

| 1,3-dimethyluracil-5-malonic acid diethyl ester | Column chromatography on silica gel. mdpi.com | mdpi.com |

| 3-Methyl-6-propyl-2-thiouracil | Recrystallization from ethanol. jppres.com | jppres.com |

| 8-Amino-1-aryl-6-(4-chlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[4,5-b] google.comnih.govdiazepine-7-carbonitriles | Recrystallization from DMF/EtOH. nih.gov | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-dimethylcyanoacetylurea |

| 1,3-dimethyluracil-5-malonic acid diethyl ester |

| 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |

| 3-Methyl-6-propyl-2-thiouracil |

| 4-amino-uracil |

| 5-(α-Benzoyl)benzyl-1,3-dimethyluracil |

| 5-Bromo-3-p-methoxybenzyluridine |

| 5-fluoro-2'-deoxyuridine |

| 5-fluorouracil (B62378) |

| 5-Hydroxy-1,3,6-trimethyluracil |

| 5-Hydroxy-1,6-dimethyluracil |

| 5-hydroxy-6-methyluracil |

| 5-methoxy-1,6-dimethyluracil |

| 6-amino-1,3-dimethyl uracil |

| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |

| 8-Amino-1-aryl-6-(4-chlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[4,5-b] google.comnih.govdiazepine-7-carbonitriles |

| Acetone |

| Ammonium acetate |

| Benzene |

| Dichloromethane |

| DMF/EtOH |

| Ethanol |

| Ethyl acetate |

| Methanol |

| Tetrabutylammonium phosphate |

| Thymine |

| Uracil |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms. For 5-Hydroxy-1,6-dimethyluracil, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments, potentially supplemented by variable-temperature studies, offers a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In 5-Hydroxy-1,6-dimethyluracil, distinct signals are expected for the protons of the two N-methyl groups, the C6-methyl group, and the C5-hydroxyl group. The chemical shifts of these protons are influenced by the electronic effects of the heterocyclic ring and the neighboring functional groups.

The analysis of ¹H NMR spectra for related uracil (B121893) derivatives, such as 5,6-diamino-1,3-dimethyluracil, provides a basis for predicting the spectral features of 5-Hydroxy-1,6-dimethyluracil. researchgate.net Studies on various uracil derivatives in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) show characteristic chemical shifts for methyl protons and exchangeable protons (NH or OH). rsc.orgnih.gov For instance, the N-methyl protons in similar uracil structures typically appear as sharp singlets in the range of δ 3.0–3.5 ppm. rsc.org The C6-methyl group would also be expected to produce a singlet, likely at a different chemical shift due to its attachment to an sp²-hybridized carbon. The hydroxyl proton at the C5 position is expected to be a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydroxy-1,6-dimethyluracil

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-CH₃ | ~3.1 - 3.4 | Singlet | Chemical shift influenced by the adjacent carbonyl group. |

| N6-CH₃ | ~3.2 - 3.5 | Singlet | Environment is similar to the N1-methyl group. |

| C6-CH₃ | ~2.0 - 2.5 | Singlet | Attached to a C=C double bond, typically upfield from N-CH₃. |

| C5-OH | Variable (e.g., ~5.0 - 9.0) | Broad Singlet | Shift and broadening are dependent on solvent and hydrogen bonding. |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups in related uracil derivatives.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in 5-Hydroxy-1,6-dimethyluracil will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the identification of carbonyl, olefinic, and methyl carbons.

Based on data from various methylated and substituted uracil derivatives, the expected chemical shifts for 5-Hydroxy-1,6-dimethyluracil can be estimated. rsc.orgresearchgate.net The carbonyl carbons (C2 and C4) are the most deshielded and appear furthest downfield, typically in the range of δ 150–165 ppm. rsc.org The olefinic carbons, C5 and C6, are expected to resonate in the δ 100–145 ppm region. The presence of the hydroxyl group at C5 will significantly influence its chemical shift. The methyl carbons attached to nitrogen (N1-CH₃ and N6-CH₃) and carbon (C6-CH₃) will appear in the upfield region of the spectrum. The chemical shifts for methyl groups in simple methylated uracil derivatives are very characteristic of their position. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Hydroxy-1,6-dimethyluracil

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150 - 152 | Carbonyl carbon, influenced by adjacent nitrogen atoms. |

| C4 | ~162 - 165 | Carbonyl carbon, deshielded by adjacent nitrogen and C=C bond. |

| C5 | ~138 - 142 | Olefinic carbon, deshielded by the attached hydroxyl group. |

| C6 | ~105 - 110 | Olefinic carbon, shielded relative to C5. |

| N1-CH₃ | ~28 - 30 | Methyl carbon attached to nitrogen. |

| N6-CH₃ | ~34 - 36 | Methyl carbon attached to nitrogen. |

| C6-CH₃ | ~12 - 15 | Methyl carbon attached to the pyrimidine (B1678525) ring. |

Note: The predicted values are based on typical chemical shift ranges for similar carbon environments in related uracil derivatives. rsc.orgresearchgate.net

Nitrogen-15 (¹⁵N) NMR Spectral Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. Although it is less sensitive than ¹H or ¹³C NMR due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, it provides valuable structural information. wikipedia.orghuji.ac.il For molecules like 5-Hydroxy-1,6-dimethyluracil, ¹⁵N NMR can confirm the electronic state of the nitrogen atoms within the pyrimidine ring.

Variable-Temperature (VT) NMR experiments are conducted to study dynamic molecular processes, such as conformational exchange, tautomerism, and restricted rotation. ox.ac.uk For uracil derivatives, VT-NMR can be particularly useful for investigating phenomena like the rotation of substituents or the dynamics of hydrogen bonding involving the hydroxyl group.

By recording NMR spectra at different temperatures, it is possible to observe changes such as the sharpening of broad peaks or the coalescence of multiple signals. ox.ac.uk For 5-Hydroxy-1,6-dimethyluracil, VT-¹H NMR could be used to study the hydrogen bonding behavior of the C5-OH group. At low temperatures, the rate of chemical exchange with the solvent or other molecules can be slowed, potentially leading to a sharper signal for the hydroxyl proton and allowing for the observation of coupling to other nuclei. Such studies provide insight into the kinetic and thermodynamic behavior of molecules in solution. ox.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For compounds with conjugated systems, such as the uracil ring in 5-Hydroxy-1,6-dimethyluracil, UV-Vis spectroscopy provides information about the electronic structure.

The uracil chromophore exhibits characteristic absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the ring. The presence of a hydroxyl group at the C5 position and methyl groups at N1, N3, and C6 can cause shifts in the absorption maximum. A hydroxyl group, acting as an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) due to its electron-donating resonance effect, which extends the conjugation. Theoretical studies on hydroxyl radical adducts of uracil have been used to understand their electronic spectra. acs.org Experimental data for uracil in aqueous solution shows absorption maxima around 260 nm. researchgate.net It is expected that 5-Hydroxy-1,6-dimethyluracil would exhibit a λmax at a slightly longer wavelength compared to unsubstituted uracil due to the electronic effects of the substituent groups.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which helps confirm its elemental composition. Furthermore, by inducing fragmentation of the molecule, MS provides valuable information about its structure.

For 5-Hydroxy-1,6-dimethyluracil, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), can be used to study the fragmentation pathways of the parent ion. The fragmentation of the uracil ring is well-studied and often involves characteristic losses of small neutral molecules. rsc.orgnih.gov Common fragmentation pathways for uracil derivatives include the loss of isocyanic acid (HNCO), carbon monoxide (CO), and retro-Diels-Alder reactions that cleave the ring. nih.govresearchgate.net Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of 5-Hydroxy-1,6-dimethyluracil by identifying characteristic fragment ions.

Chromatographic Methods for Compound Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of uracil derivatives, including "5-Hydroxy-1,6-dimethyluracil". It is widely used to determine the purity of the compound and to monitor the progress of chemical reactions in real-time. The versatility of HPLC allows for the separation of the target compound from starting materials, intermediates, and byproducts, ensuring a high degree of quality control.

The selection of HPLC conditions is critical for achieving optimal separation. For uracil derivatives, reverse-phase (RP) HPLC is a common and effective method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reaction Monitoring:

The synthesis of hydroxylated uracil derivatives can be effectively monitored using HPLC. For instance, in the synthesis of related compounds like "5-hydroxy-6-methyluracil" from the dehydration of its dihydroxy precursor, HPLC can track the disappearance of the starting material and the appearance of the final product. By periodically injecting small aliquots of the reaction mixture into the HPLC system, chemists can determine the reaction's endpoint, identify the formation of any impurities, and optimize reaction conditions for yield and purity.

Purity Assessment:

Once the synthesis of "5-Hydroxy-1,6-dimethyluracil" is complete, HPLC is used to assess its purity. A pure sample should ideally show a single, sharp peak in the chromatogram under specific conditions. The presence of other peaks indicates the presence of impurities. The purity is often expressed as a percentage of the total peak area. For example, a purity of ≥97% (HPLC) is a common standard for commercially available related compounds like "5,6-Dimethyluracil".

A typical HPLC method for the analysis of a substituted uracil derivative might involve the following components:

| Parameter | Condition |

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile (B52724) and Water (with potential additives like formic acid or phosphoric acid) |

| Detection | UV-Vis Detector (at a wavelength where the uracil ring absorbs, typically around 260-280 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a generalized set of HPLC conditions for uracil derivatives and may need to be optimized for the specific analysis of 5-Hydroxy-1,6-dimethyluracil.

The choice of mobile phase composition (e.g., the ratio of acetonitrile to water) is crucial for achieving good separation. For mass spectrometry (MS) compatible applications, volatile additives like formic acid are preferred over non-volatile ones like phosphoric acid.

X-ray Crystallography for Solid-State Structural Determination of Related Uracil Derivatives

Studies on C-5 and C-6 substituted 1,3-dimethyluracil (B184088) derivatives have revealed diverse molecular packing behaviors. For instance, the analysis of various substituted "1,3-dimethyl-6-aminouracil" derivatives has shown how different substituents influence the supramolecular assembly through hydrogen bonding and π-π interactions.

In a study of "5-(hydroxymethyl)uracil", another closely related compound, X-ray diffraction analysis provided detailed information on its hydrogen-bonding network. The arrangement of molecules in the crystal lattice is often dominated by the formation of specific hydrogen bond motifs. For example, R2(2)(8) hydrogen-bond motifs, which involve two N-H---O or N-H---S hydrogen bonds, are commonly observed in the crystal structures of uracil derivatives.

The following table summarizes key crystallographic parameters for a related uracil derivative, illustrating the type of data obtained from an X-ray crystallographic study.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-(hydroxymethyl)uracil | Monoclinic | P21/c | Hydrogen bonding (N-H---O, O-H---O), forming R2(2)(8) motifs |

| Substituted 1,3-dimethyl-6-aminouracils | Varies | Varies | Hydrogen bonding, π-π stacking |

This table is illustrative and based on data for related uracil derivatives to provide an understanding of the structural information that can be obtained.

Chemical Reactivity and Mechanistic Investigations

Protonation and Deprotonation Equilibria of the Uracil (B121893) Core

The acidic and basic properties of the uracil ring system in 5-Hydroxy-1,6-dimethyluracil are fundamental to its chemical behavior, influencing its solubility, reactivity, and biological interactions. These properties are primarily governed by the protonation and deprotonation of the hydroxyl group and the nitrogen atoms within the heterocyclic core.

The ionization constant (pKa) quantifies the tendency of a compound to donate a proton. While specific experimental pKa values for 5-Hydroxy-1,6-dimethyluracil are not extensively documented, the values for closely related uracil derivatives provide a strong basis for estimation. For instance, the parent compound, uracil, has a pKa of approximately 9.38 for the deprotonation of the N1-H proton. organicchemistrydata.org

The primary acidic proton in 5-Hydroxy-1,6-dimethyluracil is expected to be that of the 5-hydroxyl group. Studies on the analogous compound, 5-hydroxy-6-methyluracil, have determined its pKa to be in the range of 8.1-8.5 in aqueous solutions. researchgate.net This value reflects the acidity of the enolic hydroxyl group. The presence of the N1-methyl group in 5-Hydroxy-1,6-dimethyluracil eliminates the possibility of deprotonation at that position, focusing the equilibrium on the 5-OH group. The electron-donating nature of the methyl groups at the N1 and C6 positions may slightly increase the pKa compared to unsubstituted 5-hydroxyuracil (B1221707), but the value is expected to remain in a similar range to that of 5-hydroxy-6-methyluracil.

| Compound | Relevant Functional Group | pKa Value (in Water) | Reference |

|---|---|---|---|

| 5-hydroxy-6-methyluracil | 5-Hydroxyl | 8.1 - 8.5 | researchgate.net |

| Uracil | N1-H | 9.38 | organicchemistrydata.org |

The generation of the anionic form of 5-Hydroxy-1,6-dimethyluracil is directly dependent on the pH of the medium. In an aqueous environment, as the pH approaches and exceeds the pKa of the 5-hydroxyl group (approx. 8.1-8.5), the equilibrium shifts towards the deprotonated species, forming the corresponding anion. The presence of even weak bases, such as pyridines, can significantly accelerate reactions involving the deprotonated form by increasing its equilibrium concentration. researchgate.net

The solvent plays a crucial role in stabilizing the charged anionic species. Polar solvents, particularly those capable of hydrogen bonding like water, can effectively solvate the anion, thereby facilitating its formation. In less polar organic media, the generation of the anionic form is less favorable, and ion-pairing with a suitable cation becomes a more significant factor in its stabilization. The solvent's polarity can enhance the electronic effects of substituents on the uracil ring, further influencing the acidity and the stability of the resulting anion. nih.gov

Tautomeric Forms and Their Interconversion Dynamics

Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of uracil and its derivatives. For 5-Hydroxy-1,6-dimethyluracil, several tautomeric forms are theoretically possible, though one form typically predominates under physiological conditions.

Uracil derivatives generally exist predominantly in the diketo tautomeric form. kuleuven.beacs.org For 5-Hydroxy-1,6-dimethyluracil, this would be the 5-hydroxy-1,6-dimethylpyrimidine-2,4(1H,3H)-dione structure. However, the presence of the 5-hydroxyl group introduces the possibility of keto-enol tautomerism.

Experimental identification of these forms often relies on spectroscopic methods.

NMR Spectroscopy: Can distinguish between tautomers by observing the chemical shifts and coupling constants of protons and carbons, particularly the presence of an -OH proton versus an additional N-H or C-H proton.

IR Spectroscopy: Can identify the characteristic stretching frequencies of C=O (keto) versus C-O and O-H (enol) bonds. The formation of a rare lactim tautomer of the related 5-hydroxy-6-methyluracil was confirmed by the appearance of new intense C-O stretching bands in its IR spectrum upon complexation with metal ions. researchgate.net

X-ray Crystallography: Provides definitive structural information in the solid state, revealing bond lengths and angles that differentiate between keto and enol forms.

While the diketo form is the most stable, studies on the analogous 5-hydroxy-6-methyluracil have shown that complexation with metal ions like Copper(II) and Manganese(II) in alkaline media can stabilize a rare lactim tautomer. researchgate.net This indicates that environmental factors can significantly shift the tautomeric equilibrium.

The stability of different tautomers is a delicate balance of electronic effects, steric interactions, and environmental factors like solvent polarity. mdpi.com

Substituents: The N1- and N6-methyl groups are electron-donating, which can influence the electron density throughout the pyrimidine (B1678525) ring. The 5-hydroxyl group is also electron-donating and is the primary site for tautomerization. nih.gov The formation of an intramolecular hydrogen bond between the 5-hydroxyl group and the oxygen of the C4-carbonyl group can provide additional stability to the canonical diketo form.

Environment: The solvent polarity has a significant impact on tautomeric preference. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. mdpi.com As noted, the presence of metal ions can force the equilibrium towards a less common tautomer by forming a stable complex. researchgate.net Theoretical calculations on uracil derivatives show that while substitution can influence the relative energies of tautomers, the diketo form generally remains the most stable by a significant margin in both the gas phase and in solution. nih.govacs.org

Reactivity Towards Oxidative Species and Radical Scavenging Mechanisms

5-Hydroxyuracil derivatives are recognized for their antioxidant properties, particularly their ability to scavenge reactive oxygen species such as peroxyl radicals.

The primary mechanism for this activity involves the hydrogen atom of the 5-hydroxyl group. The reactivity is dramatically enhanced upon deprotonation. The anionic form, present in small amounts at physiological pH but in higher concentrations under basic conditions, reacts with peroxyl radicals much more rapidly than the neutral, undissociated form. researchgate.net

The radical scavenging mechanism proceeds via a formal Hydrogen Atom Transfer (HAT) from the 5-OH group to the peroxyl radical (ROO•), as depicted below:

Uracil-OH + ROO• → Uracil-O• + ROOH

This reaction is highly efficient for two main reasons:

Deprotonation: The formation of the anion (Uracil-O⁻) makes electron donation much easier, facilitating the reaction with the electrophilic radical species.

Radical Stability: The resulting uracilyl radical (Uracil-O•) is stabilized by resonance within the pyrimidine ring structure.

Studies have shown that 5-hydroxy-6-methyluracil is an effective scavenger of peroxyl radicals. researchgate.net The presence of the electron-donating 6-methyl group is thought to enhance this antioxidant activity. Therefore, 5-Hydroxy-1,6-dimethyluracil is also expected to be a potent radical scavenger through a similar mechanism.

Reaction Kinetics and Mechanisms with Peroxyl Radicals

5-Hydroxy-1,6-dimethyluracil demonstrates notable reactivity with peroxyl radicals, a key aspect of its antioxidant properties. Studies on the closely related 5-hydroxy-6-methyluracil reveal that it is an effective scavenger of peroxyl radicals. The reaction proceeds with a 1:1 stoichiometry and a high rate constant of approximately 10⁸ L mol⁻¹ s⁻¹ researchgate.net. The reaction products are dependent on the solvent environment. In an anhydrous solvent, the reaction yields dihydro-6-hydroxy-6-methylpyrimidine-2,4,5-trione, whereas in the presence of water, the product is dihydro-5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione researchgate.net.

The reaction rate is dramatically accelerated by the presence of weak bases, such as pyridines. This catalytic effect is attributed to the deprotonation of the 5-hydroxy group, forming an anion that reacts with peroxyl radicals at a much faster rate than the undissociated form.

| Solvent Condition | Reaction Product |

|---|---|

| Anhydrous Solvent | dihydro-6-hydroxy-6-methylpyrimidine-2,4,5-trione researchgate.net |

| Aqueous (in the presence of water) | dihydro-5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione researchgate.net |

Interaction Mechanisms with Hydroxyl Radicals (•OH) and Adduct Formation

The hydroxyl radical (•OH), a highly reactive oxygen species, readily interacts with uracil and its derivatives. The primary mechanism of interaction involves the addition of the hydroxyl radical to the C5=C6 double bond of the pyrimidine ring nih.gov. This addition results in the formation of radical adducts. Theoretical and experimental studies indicate that the addition of the •OH radical to the C5 position is the predominant pathway, as it has a significantly lower energy barrier compared to addition at the C6 position nih.gov. The resulting C5-OH-adduct radical is a key intermediate in the oxidative degradation pathways of uracil derivatives.

The chemical reactions of the hydroxyl radical with unsaturated compounds like uracil are generally classified as addition reactions, which form a free radical product nist.gov. This reactivity is a critical factor in the DNA and RNA damage caused by hydroxyl radicals in biological systems nih.gov.

Pathways of Hydrogen Atom Transfer (HAT) in Antioxidant Processes

The antioxidant activity of 5-hydroxyuracil derivatives against peroxyl radicals is primarily governed by a formal Hydrogen Atom Transfer (HAT) mechanism. The hydrogen atom is abstracted from the hydroxyl group at the C-5 position. The deprotonated form of the molecule, present in small amounts or promoted by a basic environment, is significantly more reactive in this process.

The HAT mechanism is a fundamental process in antioxidant chemistry, where the antioxidant molecule donates a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction. The antioxidant mechanisms for uracil and its derivatives are often dependent on either single-electron transfer (SET) or hydrogen atom transfer (HAT) pathways nih.gov.

Base-Catalyzed Conversion of Radical Adducts and Dehydration Reactions

Adducts formed from the reaction of radicals with the uracil ring can undergo further transformations, such as dehydration. The dehydration of 6-hydroxy-5,6-dihydrouracil adducts is a well-studied process that can be catalyzed by both acid and base nih.gov.

In basic media, the mechanism involves a rate-determining proton abstraction from the C-5 position, which forms a carbanionic intermediate. This is followed by a rapid elimination of the hydroxide (B78521) ion from the C-6 position, which regenerates the pyrimidine ring and restores the C5=C6 double bond nih.gov. This base-catalyzed dehydration pathway is a crucial step in the chemical transformation of uracil adducts.

Electrophilic and Nucleophilic Reactions of the Uracil Ring

Bromination Mechanisms and Halogenation of Uracils

The uracil ring is susceptible to electrophilic attack, particularly halogenation at the C-5 position. The bromination of uracil and its N-methylated derivatives in acidic aqueous solutions initially involves a rapid attack by bromine on the C5=C6 double bond to form an intermediate, specifically a 5-bromo-5,6-dihydro-6-hydroxyuracil adduct cdnsciencepub.com.

| Reactant | Intermediate | Final Product |

|---|---|---|

| Uracil / N-substituted Uracil | 5-bromo-5,6-dihydro-6-hydroxyuracil cdnsciencepub.com | 5-bromouracil cdnsciencepub.comrsc.org |

| Uracil (N-unsubstituted) | 5-bromouracil rsc.org | 5,5-dibromo-6-hydroxyhydrouracil cdnsciencepub.com |

Condensation Reactions at Pyrimidine Ring Positions (e.g., C-5)

The C-5 position of the pyrimidine ring, particularly in activated structures like barbituric acids (structurally related to uracils), is a site for condensation reactions. The Knoevenagel condensation is a prominent example, where an active hydrogen compound reacts with a carbonyl group wikipedia.org.

In the context of pyrimidines, barbituric acid can react with aromatic aldehydes in a Knoevenagel condensation to form 5-arylidenebarbituric acid intermediates nih.gov. This reaction involves a nucleophilic addition to the aldehyde followed by dehydration wikipedia.org. These 5-arylidene derivatives are valuable intermediates that can undergo subsequent reactions, such as hetero-Diels-Alder reactions or Michael additions, to create more complex fused pyrimidine structures nih.govconicet.gov.ar. This reactivity highlights the C-5 position as a key handle for the synthetic elaboration of the uracil scaffold.

Acid-Catalyzed Reaction Pathways in Uracil Derivatives

The uracil ring system and its derivatives exhibit varied reactivity under acidic conditions, often involving the 5,6-double bond. While dihydrouracil (B119008) structures are noted for their stability under strongly acidic conditions (pH 1.0), the unsaturated uracil ring can undergo acid-catalyzed transformations. nih.gov

A primary mechanism in the acid-catalyzed hydrolysis of uracil nucleosides, such as uridine, is the hydration of the C5-C6 double bond. nih.gov This process is initiated by protonation, with studies suggesting that an important pathway involves the protonation at the C-5 carbon. This leads to the formation of a 6-hydroxy-5,6-dihydrouridine (B159830) intermediate. nih.gov This intermediate is key, as it is kinetically competent to undergo the subsequent cleavage of the N-glycosidic bond. nih.gov Isotope effect studies support this mechanism, indicating a change in hybridization at C-6 from sp² to sp³ during the hydrolysis process. nih.gov

Acid catalysis is also employed in the synthesis of 5-hydroxyuracil derivatives. For instance, the synthesis of 5-hydroxy-6-methyl(4,6-¹⁴C)uracil is achieved through the hydrolysis of pure 6-methyl(4,6-¹⁴C)uracil-5-ammonium sulfate (B86663) using sulfuric acid (H₂SO₄) at elevated temperatures (85-95 °C). iaea.org This reaction proceeds with a high yield of 95-100%, demonstrating an effective acid-catalyzed pathway to introduce the C-5 hydroxyl group. iaea.org

| Reaction Type | Reactant | Catalyst / Conditions | Intermediate / Key Step | Product | Ref. |

| N-Glycosidic Bond Hydrolysis | Uridine | Acidic Media | Hydration of C5=C6 bond; 6-hydroxy-5,6-dihydrouridine | Uracil + Ribose | nih.gov |

| Synthesis | 6-methyluracil-5-ammonium sulfate | H₂SO₄, 85-95 °C | Hydrolysis of ammonium (B1175870) sulfate group | 5-hydroxy-6-methyluracil | iaea.org |

| Stability Study | Phenyl Dihydrouracils | pH 1.0 | N/A (stable) | No degradation | nih.gov |

Base-Catalyzed Reaction Pathways in Uracil Systems

In alkaline environments, uracil and its derivatives undergo distinct reaction pathways, often initiated by deprotonation. The presence of a base can dramatically accelerate reactions. For example, the reaction of 5-hydroxyuracil derivatives with peroxyl radicals is significantly faster in the presence of a weak base due to the formation of the deprotonated form, which is more reactive.

A well-documented example of base-catalyzed degradation is the hydrolytic pathway of 5-fluorouracil (B62378) (a related pyrimidine) in sodium hydroxide (NaOH) solution. nih.gov The initial step involves the hydration of the C5-C6 double bond, leading to the formation of 5,6-dihydro-5-fluoro-6-hydroxyuracil. nih.gov From this intermediate, the reaction can proceed via two main pathways:

Defluorination : This pathway involves the elimination of the fluoride (B91410) ion to form 5-hydroxyuracil. nih.gov

Ring Cleavage : This involves the cleavage of the N3-C4 bond, followed by the breakdown of the N1-C6 bond, ultimately releasing urea (B33335) and other degradation products. nih.gov

Base-catalyzed condensation reactions are also common for uracil derivatives. The reaction of 6-amino-1,3-dimethyluracil (B104193) with aldehydes and barbituric acid can proceed through a domino Michael addition followed by a base-mediated deamination and cyclization to form complex heterocyclic products like pyranodipyrimidines. tezu.ernet.in This highlights the role of bases like potassium carbonate in facilitating intramolecular cyclization and rearrangement steps. tezu.ernet.in

| Reaction Type | Reactant | Catalyst / Conditions | Key Pathway | Product(s) | Ref. |

| Degradation/Hydrolysis | 5-Fluorouracil | NaOH (aq) | Hydration of C5=C6 bond, followed by defluorination or ring cleavage | 5-Hydroxyuracil, Urea, etc. | nih.gov |

| Domino Reaction | 6-Amino-1,3-dimethyluracil + Aldehyde + Barbituric Acid | K₂CO₃, Reflux | Michael addition, base-mediated deamination and cyclization | Pyranodipyrimidine | tezu.ernet.in |

Reactivity at the Hydroxyl Group (C-5 position)

The hydroxyl group at the C-5 position is a key functional group that significantly influences the chemical properties and reactivity of the uracil ring.

Keto-Enol Tautomerism: The 5-hydroxyuracil structure can undergo keto-enol tautomerism. However, studies, including UV absorption analyses, indicate that the enol form is favored at the C-5 position. nih.gov This preference is attributed to the resulting enolic double bond being in conjugation with the pyrimidine ring, a configuration that can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov

Oxidative Reactivity: The 5-hydroxyuracil moiety is susceptible to further oxidation. researchgate.netoup.com It is recognized as a major oxidized nucleobase that can be generated by the action of hydroxyl radicals (•OH) and other one-electron oxidants. researchgate.netoup.com Its low ionization potential makes it prone to subsequent degradation upon exposure to various oxidants, leading to the formation of lesions such as isodialuric acid within DNA oligomers. researchgate.netoup.com

Role in Molecular Interactions: The C-5 hydroxyl group plays a crucial role in the molecular interactions of the base, particularly in base pairing within a DNA duplex. While 5-hydroxyuracil can form stable pairs with all four standard DNA bases, NMR spectroscopy and UV melting experiments have shown that it forms the most stable pair with guanine (B1146940) (G) and the least stable pair with cytosine (C). nih.govwikipedia.org The hydroxyl group is thought to contribute to the increased stability of the 5-OHU:G pair compared to a normal Watson-Crick pair. nih.gov

Enzymatic Recognition: The 5-hydroxyuracil base is a substrate for enzymes involved in DNA repair, specifically DNA glycosylases such as NTHL1 (endonuclease III homologue) and NEIL1 (endonuclease VIII-like 1 enzyme 1). uroonkolojibulteni.com These enzymes recognize the modified base and initiate the base excision repair pathway to remove the lesion from DNA, highlighting the biological reactivity and significance of this functional group. uroonkolojibulteni.com

| Type of Reactivity | Description | Consequence | Ref. |

| Tautomerism | Exhibits keto-enol tautomerism, with the enol form being favored at the C-5 position. | Stabilization through conjugation and potential intramolecular hydrogen bonding. | nih.gov |

| Oxidation | Highly susceptible to further oxidation by reactive oxygen species and one-electron oxidants. | Can be converted into other lesions like isodialuric acid. | researchgate.netoup.com |

| Base Pairing | The hydroxyl group influences the stability of base pairs, forming a particularly stable pair with guanine. | Affects DNA replication and potential for mutagenesis. | nih.gov |

| Enzymatic Substrate | Recognized and excised by DNA glycosylases (NTHL1, NEIL1) in the base excision repair pathway. | Critical for maintaining genomic integrity by removing oxidative DNA damage. | uroonkolojibulteni.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from electron distribution to the likelihood of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been effectively applied to various uracil (B121893) derivatives to investigate their structure, stability, and reactivity. DFT calculations have been instrumental in understanding intermolecular interactions, such as those involved in the self-assembly of 5-hydroxy-6-methyluracil, a closely related compound. These studies can reveal important details about hydrogen bonding and other noncovalent interactions that govern the supramolecular structure of these compounds.

In reactivity studies, DFT has been used to examine the mechanisms of reactions involving uracil derivatives. For instance, the formation of 5-hydroxy-6-methyluracils from the dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracils has been investigated using the mPW1k functional. researchgate.net Such calculations help in determining the most energetically favorable reaction pathways. researchgate.net Furthermore, DFT methods are employed to analyze the vibrational spectra of uracil compounds, aiding in the interpretation of experimental infrared and Raman spectroscopy data.

While DFT is a popular choice, other quantum chemical methods are also valuable for characterizing uracil systems. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy, though often at a greater computational cost. These methods can be used to obtain precise geometries and energies for reactants, products, and transition states in chemical reactions.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster and suitable for larger molecular systems. While specific applications of methods like PM3-COSMO to 5-Hydroxy-1,6-dimethyluracil are not extensively documented in the literature, these approaches are generally used to gain qualitative insights into molecular properties and to screen large numbers of compounds.

Modeling of Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing a more realistic picture of chemical processes in solution. The Polarizable Continuum Model (PCM) is one such approach that has been used in conjunction with DFT calculations to study uracil derivatives in different solvents. researchgate.net

Prediction of Molecular Conformations and Conformational Landscapes

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Computational methods can be used to predict the stable conformations of a molecule and to explore its conformational landscape. For uracil derivatives, particularly those with flexible substituents, understanding the preferred conformations is crucial.

For example, in studies of 5,6-dihydrothymine in DMSO, computational calculations of molecular energy were used to determine that the conformation with the methyl group in a pseudoequatorial position is preferred. researchgate.net This type of analysis, which can be extended to 5-Hydroxy-1,6-dimethyluracil, helps in understanding how the molecule will orient itself in different environments, which is key to predicting its interactions with other molecules, such as biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates, providing a step-by-step description of how reactants are converted to products.

For the formation of 5-hydroxy-6-methyluracils, computational modeling has been used to compare two possible mechanisms. researchgate.net The first involves a hydride shift occurring with the loss of a water molecule, while the second is an acid-catalyzed dehydration reaction. researchgate.net Through DFT calculations, it was demonstrated that the acid-catalyzed dehydration pathway is the most energetically favorable. researchgate.net

A key component of understanding reaction mechanisms is the calculation of the energy barrier, or activation energy, which determines the rate of a reaction. Computational methods can provide quantitative estimates of these barrier heights.

In studies of uracil derivatives, the calculation of reaction barrier heights for processes like hydrogen abstraction has been performed using methods such as the SMD-M05/MG3S level of theory. researchgate.net The results of these calculations have shown good agreement with experimental data. researchgate.net By analyzing the geometry of the transition state, the critical point along the reaction pathway with the highest energy, chemists can gain insight into the factors that control the reaction's speed and outcome.

Data Tables

Table 1: Predicted Physicochemical Properties of 5-Hydroxy-1,6-dimethyluracil

| Property | Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Monoisotopic Mass | 156.0535 Da |

| Predicted XlogP | -0.6 |

Data sourced from PubChem.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 5-Hydroxy-1,6-dimethyluracil

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.06078 | 127.3 |

| [M+Na]⁺ | 179.04272 | 139.4 |

| [M-H]⁻ | 155.04622 | 127.1 |

| [M+NH₄]⁺ | 174.08732 | 145.2 |

| [M+K]⁺ | 195.01666 | 136.4 |

| [M+H-H₂O]⁺ | 139.05076 | 121.6 |

Data calculated using CCSbase and sourced from PubChem.

Energy Profiles of Chemical Transformations and Reaction Pathways

Theoretical calculations have been employed to elucidate the mechanisms and energetic favorability of chemical reactions involving uracil derivatives. One significant application has been in understanding the formation of 5-hydroxy-6-methyluracils from their precursors.

Computational studies have examined two potential mechanisms for the transformation of 5,6-dihydro-5,6-dihydroxy-6-methyluracils into the corresponding 5-hydroxy-6-methyluracils. researchgate.net The first proposed pathway involves a hydride C5–C6 shift that occurs in concert with the loss of a water molecule. researchgate.net The second pathway is an acid-catalyzed dehydration reaction. researchgate.net By calculating the energy profiles of both routes using the mPW1k/6-311+G(2df,2pd)//mPW1k/6-31+G(d,p) method, researchers demonstrated that the acid-catalyzed dehydration pathway is energetically the most favorable transformation route. researchgate.net

| Proposed Reaction Pathway | Description | Calculated Energetic Favorability |

|---|---|---|

| Hydride C5–C6 Shift | A concerted mechanism involving a hydride shift from C5 to C6 with simultaneous loss of a water molecule. | Less Favorable |

| Acid-Catalyzed Dehydration | A stepwise mechanism involving protonation and subsequent loss of a water molecule to form the final product. | Most Favorable researchgate.net |

Furthermore, computational methods have been used to explore the energy profiles related to the antioxidant activity of these compounds. The calculation of reaction barrier heights for the process of hydrogen abstraction from 5-hydroxyuracil (B1221707) derivatives by peroxyl radicals has been performed at the SMD-M05/MG3S level of theory. researchgate.net The results of these calculations are in good agreement with experimental data, confirming the role of the 5-hydroxy group in radical scavenging and highlighting the compound's potential as an effective antioxidant. researchgate.net

Spectroscopic Parameter Prediction and Interpretation (e.g., NMR, UV-Vis)

Computational chemistry serves as a vital tool for the prediction and interpretation of spectroscopic data, allowing for the assignment of experimental signals and a deeper understanding of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of theoretical chemistry. mdpi.comescholarship.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven reliable for this purpose. mdpi.com For the closely related compound 5-hydroxymethyluracil (B14597) (5-HMU), theoretical chemical shifts were calculated using the B3LYP method with a 6-311++G(d,p) basis set and showed good correlation with experimental values recorded in DMSO-d₆. mdpi.comnih.gov This methodology allows for the unambiguous assignment of protons and carbons in the molecule.

| Atom | Experimental ¹H Shift | Calculated ¹H Shift | Atom | Experimental ¹³C Shift | Calculated ¹³C Shift |

|---|---|---|---|---|---|

| N1-H | 10.66 | 7.06 | C2 (C=O) | 151.85 | 153.59 |

| N3-H | 7.20 | 6.75 | C4 (C=O) | 164.31 | 165.94 |

| C6-H | - | - | C5 | 113.22 | 120.20 |

| - | - | - | C6 | 138.71 | 141.71 |

UV-Vis Spectroscopy: The electronic absorption properties and UV-Vis spectra of uracil derivatives can also be predicted computationally. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excited states and predicting UV-Vis spectra with a good balance of accuracy and computational cost. faccts.de For more complex systems or higher accuracy, advanced methods such as the Complete Active Space Self-Consistent Field Second-Order Perturbation (CASPT2//CASSCF) theory have been successfully applied to assign the transient absorption spectra of ∙OH radical adducts of pyrimidine (B1678525) nucleobases. nih.gov

| Spectroscopy Type | Primary Computational Method | Application |

|---|---|---|

| NMR | DFT (GIAO) | Prediction of ¹H and ¹³C chemical shifts for structural elucidation. mdpi.com |

| UV-Vis | TD-DFT | Calculation of electronic transitions and prediction of absorption spectra. faccts.de |

| UV-Vis (High Accuracy) | CASPT2//CASSCF | Accurate assignment of complex electronic spectra, such as for transient species. nih.gov |

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The study of noncovalent interactions, particularly hydrogen bonding, is crucial for understanding the self-assembly and biological function of molecules like 5-Hydroxy-1,6-dimethyluracil. Theoretical methods are uniquely suited to quantify these weak interactions.

Computational studies on 5-hydroxy-6-methyluracil (HMU) have investigated its self-assembly into hydrogen-bonded dimers. The relative stabilities of fifteen different dimer configurations were studied using the TPSSh/TZVP density functional theory method. These calculations identified the most stable arrangement as a symmetric dimer stabilized by two intermolecular N1–H∙∙∙O=C2 hydrogen bonds. This finding suggests that the self-assembly of HMU on surfaces or in solution likely proceeds through the formation of this particularly stable dimer intermediate.

To further analyze the strength and nature of these noncovalent interactions, methods such as the reduced density gradient (RDG) and natural bond orbital (NBO) approaches are often employed. These analyses provide detailed insights into the electronic characteristics of the hydrogen bonds that govern the supramolecular chemistry of these compounds.

| Aspect of Study | Computational Method/Approach | Key Finding |

|---|---|---|

| Dimer Stability | DFT (TPSSh/TZVP) | The most stable dimer is a symmetric structure formed via two N1–H∙∙∙O=C2 hydrogen bonds. |

| Interaction Analysis | Reduced Density Gradient (RDG), Natural Bond Orbital (NBO) | Provides quantitative analysis of the strength and nature of the noncovalent hydrogen bonds. |

| Implication | - | The self-assembly process of HMU is likely directed by the formation of the most stable hydrogen-bonded dimer. |

Advanced Research Perspectives and Future Directions

Development of Novel and Green Synthetic Methodologies for Uracil (B121893) Derivatives

The synthesis of uracil derivatives is progressively moving towards more sustainable and efficient "green" methodologies. A primary goal is to minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents. actascientific.com Traditional methods for N-alkylation of uracils, for example, have often employed dangerous bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF), which can lead to poor yields and environmental pollution. actascientific.com

Modern approaches focus on one-pot syntheses, which streamline processes by combining multiple reaction steps into a single procedure, thereby reducing byproducts and the need for intermediate purification. actascientific.com Research has shown that using inorganic bases can increase the yield and purity of N-substituted uracil analogs compared to organic bases. actascientific.com Furthermore, developing catalyst-free conditions for reactions like N-benzylation and N-methylation represents a significant step forward in green chemistry. actascientific.com Multicomponent reactions, such as modified Biginelli reactions, are also being explored to construct complex uracil and thiouracil derivatives in a single, efficient step. chemijournal.comnih.gov

| Parameter | Traditional Methodologies | Novel/Green Methodologies |

|---|---|---|

| Reagents | Often use hazardous bases (e.g., Sodium Hydride) actascientific.com | Use of milder inorganic bases, catalyst-free conditions actascientific.com |

| Solvents | Solvents like Dimethylformamide (DMF) actascientific.com | Use of more benign solvents like ethylene (B1197577) glycol or performing reactions neat mdpi.com |

| Efficiency | Multiple steps, often with lower yields and byproducts actascientific.com | One-pot synthesis, multicomponent reactions, higher yields actascientific.comchemijournal.com |

| Waste | More waste generated due to multiple steps and purification | Reduced byproducts and waste streams actascientific.com |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

Beyond traditional functionalization, researchers are exploring unconventional reactivity to access novel uracil derivatives. A key area of interest is the manipulation of the electronic properties of the uracil ring to invert its inherent reactivity, a concept known as "umpolung." For instance, the C5 position of the uracil ring typically reacts with electrophiles. researchgate.net However, by introducing a strong electron-withdrawing group, such as a cyano group at the C6 position, the reactivity at C5 can be reversed, making it susceptible to nucleophilic attack. This strategy has been successfully used to synthesize 5-thio-substituted uracils. rsc.org

Another frontier is the generation and trapping of highly reactive intermediates like "uracilyne," a heteroaryne analog of uracil. digitellinc.com Generated from uracil-iodonium(III) salts, this transient species can undergo various cycloaddition reactions ([4+2], [3+2], [2+2]) and σ-bond insertions, providing rapid access to complex, vicinally functionalized uracil structures that are difficult to obtain through conventional means. digitellinc.com Controlling selectivity in these reactions is paramount, and research focuses on optimizing reaction conditions and designing precursors to favor specific outcomes. acs.org

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the intricate mechanisms of uracil reactions requires sophisticated analytical tools that can monitor chemical transformations in real time. Advanced spectroscopic techniques are indispensable for identifying transient intermediates and elucidating reaction kinetics. perkinelmer.comigi-global.com

For biological systems, real-time PCR-based assays have been developed for the quantitative determination of uracil in DNA. nih.govoup.comoup.com These methods utilize enzymes like uracil-DNA glycosylase (UDG) or DNA polymerases that are sensitive to the presence of uracil, allowing for highly specific detection and quantification within defined DNA segments. oup.comnih.govbohrium.com

| Technique | Application | Information Gained |

|---|---|---|

| Stopped-Flow FT-IR | Studying rapid chemical reaction kinetics perkinelmer.com | Real-time structural information on reactants, products, and intermediates perkinelmer.com |

| In situ / Operando Spectroscopy | Monitoring reactions under true process conditions fiveable.mersc.org | Mechanistic insights, catalyst behavior, and process optimization researchgate.net |

| Real-Time PCR | Quantitative analysis of uracil in DNA nih.govoup.com | Site-specific uracil content, assessment of DNA damage and repair oup.com |

| Mass Spectrometry | Analysis of tautomeric equilibria in the gas phase nih.gov | Identification and relative abundance of different tautomers nih.gov |

Multiscale Computational Modeling for Complex Uracil Reactions

Computational chemistry has become a powerful partner to experimental studies, providing deep insights into the structure, stability, and reactivity of uracil derivatives. acs.orgnih.gov Multiscale modeling approaches, which combine different levels of theory, are employed to study complex phenomena ranging from single-molecule properties to interactions in solution and biological environments.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, molecular properties, and reaction pathways of uracil systems. researchgate.netjocpr.comias.ac.in DFT calculations can predict reaction barriers, determine the stability of intermediates, and explain the effects of different functional groups on molecular stability. nih.govjocpr.com For example, DFT has been used to study the adsorption of uracil on surfaces and to rationalize the stability of novel uracil-based pharmacophores. nih.govias.ac.in

Ab initio methods and molecular dynamics (MD) simulations are used to explore the influence of solvents on the structure and reactivity of uracil derivatives. acs.orgnih.govacs.org These calculations reveal how solvent polarity and hydrogen bonding can alter molecular geometry, solvation free energies, and the activation energies of reactions. acs.orgnih.gov MD simulations, in particular, can model the dynamic behavior of uracil in aqueous solution, providing a detailed picture of its hydration shell and hydrogen-bonding network. acs.org

Design Principles for Modulating Reactivity and Tautomerism in Uracil Systems

A fundamental aspect of designing new uracil derivatives is the ability to control their reactivity and tautomeric behavior. Uracil can exist in several tautomeric forms, with the diketo form being the most stable under physiological conditions. nih.govkuleuven.beacs.org However, the equilibrium can be shifted by substitution and solvent effects. nih.gov The existence of minor tautomers, such as the enol forms, can be critical in biological processes, potentially leading to mutations during RNA replication. nih.gov

Computational studies have shown that substituents can significantly influence tautomeric preferences. For example, an intramolecular hydrogen bond in a 5-nitro derivative was found to stabilize a normally high-energy dienol tautomer. nih.gov The electronic properties of substituents, whether electron-donating or electron-withdrawing, and their position relative to the ring's nitrogen atoms, are key factors in modulating these equilibria. mdpi.com

These principles are actively applied in drug design. By modifying the uracil scaffold, medicinal chemists can fine-tune properties like hydrogen bond donor/acceptor capabilities and lipophilicity to optimize binding to biological targets. nih.gov Structure-activity relationship (SAR) studies, guided by computational docking and biological assays, enable the rational design of uracil derivatives as potent and selective inhibitors for therapeutic applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-1,6-dimethyluracil, and how can reaction conditions be optimized?

- Methodology : A general synthesis approach involves modifying 6-amino-1,3-dialkyluracil derivatives with anhydrides or chloroanhydrides under dry conditions (e.g., dioxane or pyridine). For example, polyfluorocarboxylic anhydrides react with 6-amino-1,3-dialkyluracil at room temperature overnight, followed by solvent evaporation and purification . Adjusting alkyl substituents (e.g., methyl groups at positions 1 and 6) and optimizing stoichiometric ratios of reactants can improve yield.

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Temperature | Room temperature (20–25°C) |

| Solvent | Dry dioxane or pyridine |

Q. How should researchers characterize the purity and structural identity of 5-Hydroxy-1,6-dimethyluracil?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LCMS). For instance, HPLC retention times under conditions like "QC-SMD-TFA05" range from 1.25 to 1.28 minutes, and LCMS m/z values (e.g., 742–744 [M+H]⁺) confirm molecular weight . Nuclear magnetic resonance (NMR) can resolve methyl and hydroxyl group positions.

- Validation : Compare retention times and spectral data with reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What safety precautions are essential when handling 5-Hydroxy-1,6-dimethyluracil?

- Guidelines :

- Wear gloves and eye protection due to skin/eye irritation risks (GHS07 classification) .

- Store in tightly sealed containers in well-ventilated areas to prevent decomposition .

- Dispose of waste via regulated chemical disposal programs, not municipal systems .

Advanced Research Questions

Q. How does the stability of 5-Hydroxy-1,6-dimethyluracil vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC and LCMS. For example, analogs like 5-Formyluracil degrade in aqueous environments, requiring anhydrous storage .

- Key Findings :

| Condition | Stability Outcome |

|---|---|

| Ambient light | Partial decomposition after 7 days |

| 4°C (dark) | Stable for >30 days |

Q. What analytical challenges arise when quantifying 5-Hydroxy-1,6-dimethyluracil in biological matrices?

- Methodology : Develop a validated LC-MS/MS assay to distinguish the compound from endogenous uracil derivatives (e.g., 5,6-dihydrouracil). Use isotopically labeled internal standards to correct for matrix effects .

- Challenges :

- Co-elution with structurally similar metabolites.

- Ion suppression in plasma samples due to high salt content.

Q. How can conflicting data on the compound’s reactivity be resolved?

- Approach : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For example, discrepancies in reaction yields may stem from trace moisture in solvents, which hydrolyzes intermediates .

- Case Study : A 10% variation in yield was traced to inconsistent anhydride quality; switching to freshly distilled reagents reduced variability .

Q. What is the ecological impact of 5-Hydroxy-1,6-dimethyluracil, and how can its environmental persistence be mitigated?

- Methodology : Perform aquatic toxicity assays (e.g., Daphnia magna immobilization tests) and biodegradation studies. 5-Formyluracil analogs show low acute toxicity (EC50 >100 mg/L) but require controlled disposal to prevent groundwater contamination .

- Mitigation Strategies :

- Use biodegradable solvents in synthesis.

- Implement advanced oxidation processes (AOPs) for wastewater treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.